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molecular formula C17H16O3 B3849279 2-(4-isopropylbenzoyl)benzoic acid CAS No. 7471-33-2

2-(4-isopropylbenzoyl)benzoic acid

Cat. No. B3849279
M. Wt: 268.31 g/mol
InChI Key: NNTBAICEOKELNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624543

Procedure details

A mixture of 16 g (0.11 mol) phthalic anhydride, 30 g (0.22 mol) aluminum chloride and 12 g (0.10 mol) isopropylbenzene in 120 mL carbon disulfide was refluxed for 7 h in a water bath. The carbon sulfide was then removed by distillation. A dilute HCl solution (100 mL, 1.2N) was then added slowly to the remaining residue. The aqueous phase was decanted to yield a sticky solid. Na2CO3 aqueous solution (500 mL, 15%) was added slowly to the residue which resulted in considerable foaming. The solution was heated and the resultant solution was filtered to remove the undissolved material. The filtrate was acidified with conc. HCl to give an oily layer which was extracted with diethylether. The diethylether layer was dried with MgSO4, filtered and then the diethylether was removed by rotary evaporation to yield a cream-colored solid. The product was recrystallized from a 33/66 (v/v) mixture of toluene and pentane (17 g, 64%) mp 126°-127° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[CH:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([CH3:18])[CH3:17].C([O-])([O-])=O.[Na+].[Na+]>C(=S)=S>[CH:16]([C:19]1[CH:24]=[CH:23][C:22]([C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[C:1]([OH:6])=[O:11])=[O:5])=[CH:21][CH:20]=1)([CH3:18])[CH3:17] |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 h in a water bath
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The carbon sulfide was then removed by distillation
ADDITION
Type
ADDITION
Details
A dilute HCl solution (100 mL, 1.2N) was then added slowly to the remaining residue
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted
CUSTOM
Type
CUSTOM
Details
to yield a sticky solid
CUSTOM
Type
CUSTOM
Details
resulted in considerable foaming
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
FILTRATION
Type
FILTRATION
Details
the resultant solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove the undissolved material
CUSTOM
Type
CUSTOM
Details
to give an oily layer which
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The diethylether layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the diethylether was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield a cream-colored solid
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from a 33/66 (v/v) mixture of toluene and pentane (17 g, 64%) mp 126°-127° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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